molecular formula C7H12N4O2 B1448413 tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate CAS No. 1461714-96-4

tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate

Cat. No. B1448413
CAS RN: 1461714-96-4
M. Wt: 184.2 g/mol
InChI Key: LZUBQOUDILKIHO-UHFFFAOYSA-N
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Description

“tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.20 . It is used for research purposes .


Synthesis Analysis

The synthesis of 1,2,4-triazoles can be achieved through various methods. One approach involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be complex. For instance, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . Upon prolonging the reaction time, the in situ generated thiones are transformed to 4,5-disubstituted 1,2,4-triazoles via a desulfurization process .

Scientific Research Applications

Synthesis of Novel Compounds

The compound can be used in the synthesis of structurally novel derivatives by introducing a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This leads to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .

Medicinal Chemistry

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial, antidepressant, and antileishmanial activity . The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity .

Antiviral Applications

The 1,2,4-triazole motif has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . For example, ribavirin, an antiviral medication used to treat respiratory syncytial virus infection, hepatitis C, and many other viral diseases .

Fungal Infections Treatment

Voriconazole, another example of a drug that contains the 1,2,4-triazole motif, is used to treat serious fungal infections .

Coordination Chemistry

1,2,4-triazoles, especially bearing additional functional groups, are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

Drug Discovery and Materials Science

Taking into account the importance of the 1,2,4-triazole scaffold in drug discovery and materials science, compounds like “tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” can be valuable building blocks for lead-oriented synthesis .

Safety And Hazards

The specific safety and hazard information for “tert-Butyl 5-amino-1H-1,2,4-triazole-1-carboxylate” is not provided in the search results . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

tert-butyl 5-amino-1,2,4-triazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-7(2,3)13-6(12)11-5(8)9-4-10-11/h4H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUBQOUDILKIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 5-amino-1H-1,2,4-triazole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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